1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol
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Overview
Description
1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol is a heterocyclic compound with a unique structure that includes a pyrazole ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with hydrazine derivatives, followed by methylation and subsequent cyclization to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid
- (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine dihydrochloride
- (1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanol
Uniqueness
1-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol is unique due to its specific structural features and the presence of a methyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H10N2O |
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Molecular Weight |
138.17 g/mol |
IUPAC Name |
1-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-one |
InChI |
InChI=1S/C7H10N2O/c1-9-6-4-2-3-5(6)7(10)8-9/h2-4H2,1H3,(H,8,10) |
InChI Key |
BFYWMLXGAJMXEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCC2)C(=O)N1 |
Origin of Product |
United States |
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